REACTION_CXSMILES
|
[CH:1]1[C:13]2[C:12](=O)[C:11]3[CH:10]=[C:9]4[C:15]5[C:20]([C:21](=O)[C:8]4=[CH:7][C:6]=3[C:5]=2[CH:4]=[CH:3][CH:2]=1)=[CH:19][CH:18]=[CH:17][CH:16]=5.O.NN.[OH-].[K+]>C(O)COCCO.O>[CH:19]1[C:20]2[CH2:21][C:8]3[CH:7]=[C:6]4[C:5]5[C:13]([CH2:12][C:11]4=[CH:10][C:9]=3[C:15]=2[CH:16]=[CH:17][CH:18]=1)=[CH:1][CH:2]=[CH:3][CH:4]=5 |f:1.2,3.4|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C=3C=C4C(=CC3C(C12)=O)C1=CC=CC=C1C4=O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in air at room temperature
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C=3C=C4C(=CC3CC12)C1=CC=CC=C1C4
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 51.6 mmol | |
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |